molecular formula C11H15BrFN B13035354 1-(2-Bromo-6-fluorophenyl)pentan-1-amine

1-(2-Bromo-6-fluorophenyl)pentan-1-amine

Katalognummer: B13035354
Molekulargewicht: 260.15 g/mol
InChI-Schlüssel: NJCFPGOSXYMJJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-6-fluorophenyl)pentan-1-amine is an organic compound that belongs to the class of phenylalkylamines It is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 6-position of the phenyl ring, along with a pentylamine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-6-fluorophenyl)pentan-1-amine typically involves the following steps:

    Bromination: The starting material, 2-fluoroaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.

    Alkylation: The brominated intermediate is then subjected to alkylation with 1-bromopentane in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Bromo-6-fluorophenyl)pentan-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-6-fluorophenyl)pentan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-6-fluorophenyl)pentan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Bromo-4-fluorophenyl)pentan-1-amine
  • 1-(2-Bromo-6-chlorophenyl)pentan-1-amine
  • 1-(2-Bromo-6-fluorophenyl)butan-1-amine

Uniqueness

1-(2-Bromo-6-fluorophenyl)pentan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The pentylamine chain also contributes to its distinct properties compared to other similar compounds with different alkyl chains or halogen substitutions.

Eigenschaften

Molekularformel

C11H15BrFN

Molekulargewicht

260.15 g/mol

IUPAC-Name

1-(2-bromo-6-fluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H15BrFN/c1-2-3-7-10(14)11-8(12)5-4-6-9(11)13/h4-6,10H,2-3,7,14H2,1H3

InChI-Schlüssel

NJCFPGOSXYMJJM-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C1=C(C=CC=C1Br)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.